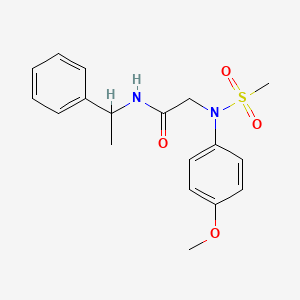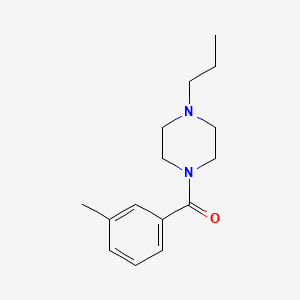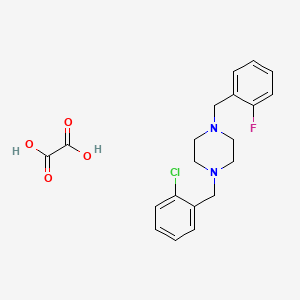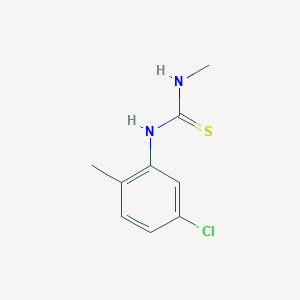![molecular formula C17H23NO B4887351 N-[3-(2-naphthyloxy)propyl]-1-butanamine](/img/structure/B4887351.png)
N-[3-(2-naphthyloxy)propyl]-1-butanamine
Overview
Description
N-[3-(2-naphthyloxy)propyl]-1-butanamine, commonly known as NBOMe, is a synthetic compound that belongs to the phenethylamine class. It was first synthesized in 2003 by Ralf Heim and colleagues at the Free University of Berlin. NBOMe is a potent hallucinogenic drug that has gained popularity among recreational drug users due to its psychedelic effects. However, it is important to note that NBOMe is a Schedule I controlled substance in the United States, meaning it has a high potential for abuse and no accepted medical use.
Mechanism of Action
NBOMe is believed to exert its psychedelic effects by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to an increase in serotonin signaling, which is thought to be responsible for the altered perception and hallucinations experienced by users.
Biochemical and Physiological Effects:
The use of NBOMe has been associated with a range of physiological and biochemical effects. These include increased heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and thought processes. NBOMe has also been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its addictive potential.
Advantages and Limitations for Lab Experiments
NBOMe has several advantages as a research tool, including its potency and selectivity for serotonin receptors. However, its potential for abuse and lack of accepted medical use limit its utility as a research tool. Additionally, the use of NBOMe in laboratory experiments raises ethical concerns, given its potential for harm to human subjects.
Future Directions
Despite its potential as a research tool, the use of NBOMe in laboratory experiments is likely to remain limited due to its high potential for abuse and lack of accepted medical use. Future research may focus on developing safer and more effective alternatives for investigating the mechanisms of hallucinogenic drugs and their potential therapeutic applications. Additionally, research may explore the potential of NBOMe and other hallucinogenic drugs in treating certain mental health disorders, such as depression and anxiety. However, given the potential risks associated with these drugs, any such research must be conducted with caution and in accordance with ethical guidelines.
Scientific Research Applications
NBOMe has been the subject of numerous scientific studies due to its potent hallucinogenic effects. Researchers have investigated the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of NBOMe.
properties
IUPAC Name |
N-(3-naphthalen-2-yloxypropyl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-2-3-11-18-12-6-13-19-17-10-9-15-7-4-5-8-16(15)14-17/h4-5,7-10,14,18H,2-3,6,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZNMAWAFKDPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-(2-phenylethyl)thiourea](/img/structure/B4887306.png)
![1-(3-chlorobenzyl)-4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4887314.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-ethyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4887323.png)



![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-phenyl-1,4-diazepane](/img/structure/B4887356.png)
![3-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B4887364.png)
![ethyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887365.png)